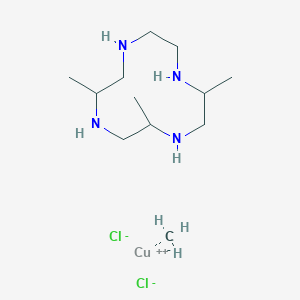
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride is a coordination compound that features a copper ion complexed with a macrocyclic ligand. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride typically involves the reaction of copper salts with the macrocyclic ligand 1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand exchange reactions can occur, where the chloride ions are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology: Employed in biochemical studies to investigate metal-ligand interactions and enzyme mimetics.
Medicine: Explored for its potential in radiopharmaceuticals and diagnostic imaging due to its ability to form stable complexes with radioactive isotopes.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Mechanism of Action
The mechanism by which Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride exerts its effects involves the coordination of the copper ion with the macrocyclic ligand. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in coordination chemistry and medical imaging.
1,1,4,7,10,10-Hexamethyltriethylenetetramine: A similar compound used in polymerization and as a ligand in coordination complexes.
Uniqueness
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride is unique due to its specific ligand structure, which provides exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reliable coordination compounds .
Properties
Molecular Formula |
C12H29Cl2CuN4- |
|---|---|
Molecular Weight |
363.83 g/mol |
IUPAC Name |
copper;carbanide;2,5,8-trimethyl-1,4,7,10-tetrazacyclododecane;dichloride |
InChI |
InChI=1S/C11H26N4.CH3.2ClH.Cu/c1-9-6-12-4-5-13-10(2)7-15-11(3)8-14-9;;;;/h9-15H,4-8H2,1-3H3;1H3;2*1H;/q;-1;;;+2/p-2 |
InChI Key |
RERJLVYZRZZOIW-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].CC1CNCCNC(CNC(CN1)C)C.[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















